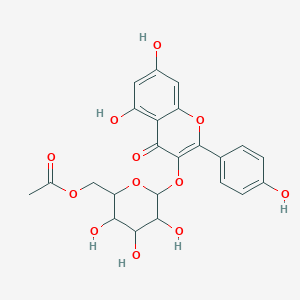

Kaempferol 3-(6-acetylgalactoside)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6’'-O-Acetylastragalin, also known as kaempferol 7-O-beta-d-glucopyranoside, is a flavonoid compound with the molecular formula C23H22O12 and a molecular weight of 490.4 g/mol . It is a yellow powder that is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This compound is derived from the herbs of Arnica chamissonis and has been identified as a novel supercoolant for sub-zero non-freezing rat heart preservation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’'-O-Acetylastragalin involves the acetylation of astragalin (kaempferol 3-O-glucoside) using acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 6’'-O-Acetylastragalin may involve the extraction of astragalin from natural sources such as Arnica chamissonis, followed by chemical modification through acetylation. The process includes solvent extraction, purification, and chemical synthesis steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6’'-O-Acetylastragalin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized flavonoid derivatives, while substitution reactions can produce a variety of substituted flavonoids .

Scientific Research Applications

Antioxidant Activity

Kaempferol 3-(6-acetylgalactoside) exhibits significant antioxidant properties, which are crucial for combating oxidative stress associated with various diseases, including cancer and cardiovascular disorders. Studies have demonstrated that flavonoids, including kaempferol derivatives, can scavenge free radicals and enhance the body’s antioxidant defense systems.

- Mechanism : The antioxidant activity is attributed to the ability of kaempferol to donate electrons and neutralize free radicals, thus preventing cellular damage.

- Research Findings : In vitro studies have shown that kaempferol derivatives can effectively inhibit lipid peroxidation and enhance the activity of endogenous antioxidants such as superoxide dismutase and catalase .

Anti-inflammatory Effects

The anti-inflammatory potential of kaempferol 3-(6-acetylgalactoside) has been explored in various studies, highlighting its ability to modulate inflammatory pathways.

- Mechanism : Kaempferol inhibits the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and enzymes (e.g., COX-2) by downregulating NF-kB signaling pathways.

- Case Studies : Research has indicated that kaempferol can reduce inflammation in models of acute and chronic inflammatory diseases, suggesting its potential as a therapeutic agent .

Antimicrobial Properties

Kaempferol 3-(6-acetylgalactoside) has shown promising antimicrobial activity against various pathogens, including bacteria and fungi.

- Mechanism : The compound disrupts bacterial cell membranes and inhibits key enzymes involved in bacterial metabolism. For instance, it has been reported to inhibit DNA gyrase in Escherichia coli, leading to bacterial cell death .

- Research Findings : Studies have demonstrated that kaempferol-containing extracts exhibit antibacterial effects against multi-drug resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Cancer Prevention

Emerging research suggests that kaempferol 3-(6-acetylgalactoside) may play a role in cancer prevention through its anti-carcinogenic properties.

- Mechanism : Kaempferol induces apoptosis in cancer cells and inhibits tumor growth by modulating cell cycle progression.

- Case Studies : Epidemiological studies indicate a correlation between high flavonoid intake, including kaempferol, and reduced cancer risk .

Nutritional Applications

Kaempferol 3-(6-acetylgalactoside) is present in various food sources, contributing to their health benefits.

- Sources : This compound can be found in foods such as broad beans and certain fruits, making it a potential biomarker for dietary intake.

- Research Findings : Studies have evaluated the phenolic composition of smoothies and other food products, highlighting the presence of kaempferol derivatives and their associated health benefits .

Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6’'-O-Acetylastragalin involves its interaction with various molecular targets and pathways. It exerts its effects through:

Scavenging of Free Radicals: The compound acts as an antioxidant by neutralizing free radicals and reducing oxidative stress.

Suppression of Regulatory Enzymes: It inhibits enzymes involved in inflammatory processes, thereby reducing inflammation.

Inhibition of Eicosanoid Generating Enzymes: The compound inhibits enzymes that produce eicosanoids, which are involved in inflammatory responses.

Comparison with Similar Compounds

6’'-O-Acetylastragalin is unique among flavonoids due to its acetylated structure, which enhances its solubility and bioavailability. Similar compounds include:

Astragalin (Kaempferol 3-O-glucoside): The parent compound of 6’'-O-Acetylastragalin, known for its antioxidant and anti-inflammatory properties.

Kaempferol: A flavonoid with similar biological activities but lacking the acetylated glucose moiety.

Quercetin: Another flavonoid with strong antioxidant properties, but with different structural features.

Biological Activity

Kaempferol 3-(6-acetylgalactoside) is a flavonoid glycoside derived from kaempferol, a compound recognized for its diverse biological activities. This article delves into the biological activity of kaempferol 3-(6-acetylgalactoside), highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Kaempferol 3-(6-acetylgalactoside)

Chemical Structure and Composition

Kaempferol 3-(6-acetylgalactoside) has the molecular formula C23H22O12 and is characterized by the presence of an acetylgalactoside moiety attached to the kaempferol backbone. This structural modification may influence its bioavailability and biological activity compared to other kaempferol derivatives .

Antioxidant Properties

Research indicates that kaempferol and its derivatives exhibit significant antioxidant activity. This property is essential for neutralizing free radicals, thereby reducing oxidative stress associated with various chronic diseases. The antioxidant effects are attributed to the ability of flavonoids to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defenses .

Anti-Inflammatory Effects

Kaempferol 3-(6-acetylgalactoside) demonstrates potent anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways. This activity suggests potential applications in treating inflammatory conditions like arthritis and colitis .

Antimicrobial Activity

The antimicrobial effects of kaempferol derivatives have garnered significant attention. Kaempferol 3-(6-acetylgalactoside) exhibits antibacterial properties against various pathogens. It disrupts bacterial cell membranes and inhibits DNA gyrase, an enzyme crucial for bacterial DNA replication. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as a natural antimicrobial agent .

The mechanisms underlying the biological activities of kaempferol 3-(6-acetylgalactoside) are multifaceted:

- Antioxidant Mechanism : The flavonoid structure allows it to donate electrons, thus neutralizing free radicals.

- Anti-Inflammatory Pathways : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory mediators.

- Antibacterial Mechanism : Disruption of bacterial membranes leads to cell lysis, while inhibition of DNA gyrase prevents bacterial proliferation .

Pharmacokinetics

The pharmacokinetics of kaempferol glycosides, including kaempferol 3-(6-acetylgalactoside), involve absorption primarily in the small intestine. The presence of sugar moieties affects bioavailability; hydrolysis by intestinal enzymes is often necessary for absorption. Once absorbed, kaempferol undergoes extensive metabolism in the liver, where it is conjugated and excreted .

Case Studies

Several studies have explored the pharmacological effects of kaempferol derivatives:

- Cancer Prevention : A study indicated that dietary intake of kaempferol correlates with reduced cancer incidence due to its ability to induce apoptosis in cancer cells through ROS generation and cell cycle arrest .

- Diabetes Management : Research has shown that kaempferol derivatives improve glucose tolerance and insulin sensitivity in diabetic models, suggesting their role in managing metabolic disorders .

- Liver Protection : Kaempferol has been shown to mitigate liver damage by reducing oxidative stress and inflammation in experimental models .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O12/c1-9(24)32-8-15-17(28)19(30)20(31)23(34-15)35-22-18(29)16-13(27)6-12(26)7-14(16)33-21(22)10-2-4-11(25)5-3-10/h2-7,15,17,19-20,23,25-28,30-31H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKENCGNASJPQNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.